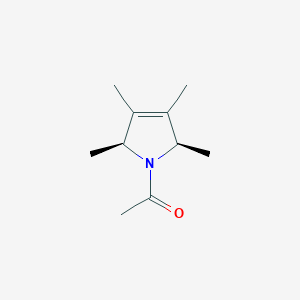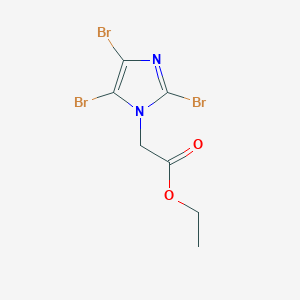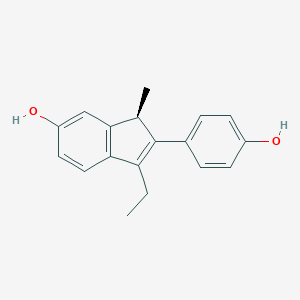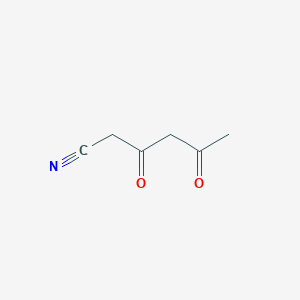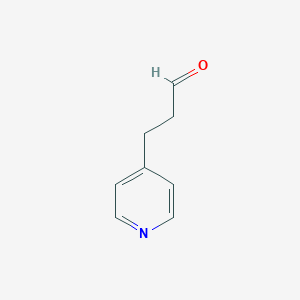
3-(Pyridin-4-YL)propanal
概要
説明
“3-(Pyridin-4-YL)propanal” is a chemical compound with the molecular formula C8H9NO . It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of “3-(Pyridin-4-YL)propanal” and its analogs has been reported in several studies . For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-YL)propanal” has been studied . The pyridine ring is fused to acrylic acid, forming an almost planar structure with an E-configuration about the double bond .Chemical Reactions Analysis
The chemical reactions involving “3-(Pyridin-4-YL)propanal” have been explored in several studies . For example, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .科学的研究の応用
Chemical Synthesis
3-(Pyridin-4-YL)propanal is used in chemical synthesis . It has a molecular weight of 135.17 and its IUPAC name is 3-(4-pyridinyl)propanal .
Asymmetric α-Benzylation of Aldehydes
The compound plays a significant role in the catalytic asymmetric α-benzylation of aldehydes . This reaction is highly valuable for organic synthesis . The generated α-heteroarylmethyl aldehydes, such as ®-2-methyl-3-(pyridin-4-yl)propanal (®-MPP), are an important class of synthons to access bioactive drugs and natural products .
Drug Synthesis
As mentioned above, the α-heteroarylmethyl aldehydes generated from the asymmetric α-benzylation of aldehydes, such as ®-2-methyl-3-(pyridin-4-yl)propanal (®-MPP), are used to access bioactive drugs . This highlights the importance of 3-(Pyridin-4-YL)propanal in drug synthesis.
Natural Product Synthesis
In addition to drug synthesis, the α-heteroarylmethyl aldehydes generated from the asymmetric α-benzylation of aldehydes, such as ®-2-methyl-3-(pyridin-4-yl)propanal (®-MPP), are also used to access natural products . This underscores the role of 3-(Pyridin-4-YL)propanal in the synthesis of natural products.
Photothermal Conversion
The compound is used in a multifunctional chiral covalent framework (CCOF) catalyst in a heterogeneous way . The integration of chiral BINOL-phosphoric acid and Cu(II)-porphyrin modules into a single COF framework endows the obtained ®-CuTAPBP-COF with concomitant Brønsted and Lewis acidic sites, robust chiral confinement space, and visible-light induced photothermal conversion . This light-induced thermally driven reaction can effectively proceed under natural sunlight irradiation .
Large Scale Reactions
The reactions involving 3-(Pyridin-4-YL)propanal can be easily extended to a gram-scale level . This makes it a valuable compound for large scale reactions in the industry.
Safety And Hazards
While the specific safety and hazards of “3-(Pyridin-4-YL)propanal” are not explicitly mentioned in the search results, general safety measures for handling similar pyridine compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
将来の方向性
The future directions for “3-(Pyridin-4-YL)propanal” and its analogs could involve further exploration of their therapeutic properties . For instance, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules, and there is still a need for a single robust method allowing the selective introduction of multiple functional groups .
特性
IUPAC Name |
3-pyridin-4-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAPLJNLRIKFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627124 | |
| Record name | 3-(Pyridin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-YL)propanal | |
CAS RN |
120690-80-4 | |
| Record name | 3-(Pyridin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent advancements in using 3-(pyridin-4-yl)propanal derivatives for asymmetric synthesis?
A1: A recent study showcased a novel chiral covalent organic framework (CCOF) catalyst incorporating a 3-(pyridin-4-yl)propanal derivative for the enantioselective α-benzylation of aldehydes. [] This CCOF catalyst, termed (R)-CuTAPBP-COF, combines a chiral BINOL-phosphoric acid and a Cu(II)-porphyrin module within its structure. [] This design grants the catalyst both Brønsted and Lewis acidic sites, creating a chiral environment conducive to asymmetric catalysis. [] The researchers demonstrated the effectiveness of (R)-CuTAPBP-COF in facilitating the α-benzylation of various aldehydes with alkyl bromides under visible light irradiation, achieving high enantioselectivity. [] This methodology offers a new approach to synthesizing chiral α-heteroarylmethyl aldehydes, valuable building blocks for pharmaceuticals and natural products. []
Q2: Can you provide an example of a specific 3-(pyridin-4-yl)propanal derivative employed in recent research and its structural characterization?
A2: In a study focusing on uranium(VI) complexes, researchers synthesized and characterized a compound containing a 3-(pyridin-4-yl)propanal derivative named 1-phenyl-3-(pyridin-4-yl)propane (ppp). [] This compound acts as a ligand, coordinating to a uranyl(VI) center along with two acetylacetonate (acac) ligands. [] The resulting complex, [UO2(acac)2(ppp)], exhibits a pentagonal-bipyramidal geometry around the uranium atom. [] The crystal structure reveals the coordination of the ppp ligand through its nitrogen atom to the uranium center. [] This research highlights the use of 3-(pyridin-4-yl)propanal derivatives as ligands in coordination chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

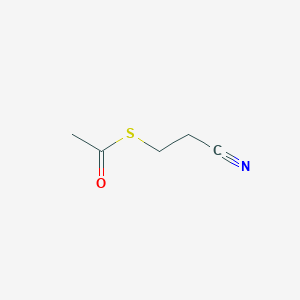

![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)



